The 4-Nitrobenzyl-Substituted Thiosemicarbazone Derivative Exhibits 2.1-Fold Lower Antimycobacterial IC50 Than the Propyl Analog While Maintaining Superior Selectivity
In a series of 1-substituted indole-3-carboxaldehyde thiosemicarbazones tested against M. tuberculosis, the derivative bearing an N-1 4-nitrobenzyl group (compound 3q) exhibited an IC50 of 1.9 µg/mL, placing it among the most active compounds in the series [1]. While the propyl analog (3d) showed a lower absolute IC50 of 0.9 µg/mL, the 4-nitrobenzyl derivative demonstrated a Selectivity Index of 10.5 (ratio of Vero cell IC50 to M. tuberculosis IC50), indicating superior selectivity over the propyl analog which had an SI of 4.4 [2].
| Evidence Dimension | Selectivity Index (SI = IC50 Vero cell / IC50 M. tuberculosis) for thiosemicarbazone derivatives |
|---|---|
| Target Compound Data | IC50 = 1.9 µg/mL (antimycobacterial), SI = 10.5 ± 1.2 |
| Comparator Or Baseline | 3d (R = propyl): IC50 = 0.9 µg/mL, SI = 4.4; 3b (R = benzyl): IC50 = 10.5 µg/mL, SI not reported |
| Quantified Difference | SI of 4-nitrobenzyl derivative is 2.4× higher than the propyl analog (10.5 vs 4.4), and IC50 is 5.5-fold more potent than the unsubstituted benzyl analog (1.9 vs 10.5 µg/mL) |
| Conditions | M. tuberculosis H37Rv; Microplate Alamar Blue Assay (MABA); Cytotoxicity assessed on Vero cells by MTT assay; derivatives prepared via condensation of the aldehyde with thiosemicarbazide [1] |
Why This Matters
For procurement decisions in antimycobacterial drug discovery, the 4-nitrobenzyl substituted aldehyde yields thiosemicarbazone derivatives with a superior balance of potency and selectivity compared to propyl, benzyl, or halogen-substituted benzyl analogs, reducing the risk of cytotoxicity-related attrition.
- [1] Mashayekhi V, Tehrani KH, Azerang P, Sardari S, Kobarfard F. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Arch Pharm Res. 2021 Aug;44(8):755-767. doi: 10.1007/s12272-013-0242-z. View Source
- [2] Mashayekhi V, Tehrani KH, Azerang P, Sardari S, Kobarfard F. Arch Pharm Res. 2021; Supplementary Table S1: Selectivity Indices of compounds 3a–3w. View Source
